molecular formula C12H11N3OS2 B1335770 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394682-37-2

5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B1335770
CAS No.: 394682-37-2
M. Wt: 277.4 g/mol
InChI Key: OLPYJOUDPZALJL-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, furan-2-carbaldehyde and thiophene-2-carbaldehyde can be reacted with hydrazine hydrate under reflux conditions to form the corresponding pyrazole intermediate.

    Introduction of the Carbothioamide Group: The pyrazole intermediate is then treated with carbon disulfide and a suitable base (such as potassium hydroxide) to introduce the carbothioamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the furan and thiophene rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorinating agents can be employed for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the furan and thiophene rings.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often associated with biological activity. It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of both furan and thiophene rings may contribute to its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The exact mechanism of action for 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The furan and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the carbothioamide group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazole: Lacks the carbothioamide group, which may affect its reactivity and biological activity.

    3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Lacks the furan ring, which may influence its electronic properties and interactions.

    5-(Furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Lacks the thiophene ring, potentially altering its chemical behavior and applications.

Uniqueness

The presence of both furan and thiophene rings in 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide makes it unique compared to other similar compounds. This dual heterocyclic structure can enhance its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c13-12(17)15-9(10-3-1-5-16-10)7-8(14-15)11-4-2-6-18-11/h1-6,9H,7H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPYJOUDPZALJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391266
Record name 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394682-37-2
Record name 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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